

An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-methoxy-6-methylbenzoic acid

Cat. No.: B1519767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Bromo-2-methoxy-6-methylbenzoic acid**, a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug development settings.

Chemical Identity and Physicochemical Properties

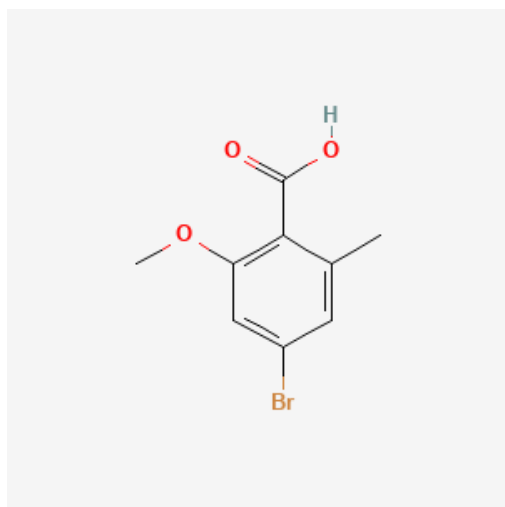
4-Bromo-2-methoxy-6-methylbenzoic acid is a polysubstituted benzene derivative. The strategic placement of the bromo, methoxy, and methyl groups on the benzoic acid core imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier	Value
CAS Number	877149-08-1[1]
Molecular Formula	C ₉ H ₉ BrO ₃ [1]
Molecular Weight	245.07 g/mol [1]
IUPAC Name	4-Bromo-2-methoxy-6-methylbenzoic acid[1]
SMILES	<chem>CC1=CC(=CC(=C1C(=O)O)OC)Br</chem> [1]
InChI	InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)[1]
Predicted XlogP	2.5[2]
Monoisotopic Mass	243.97351 Da[2]

Note: Some physicochemical properties are predicted values based on computational models.

The chemical structure of **4-Bromo-2-methoxy-6-methylbenzoic acid** is presented below:



Synthesis and Purification

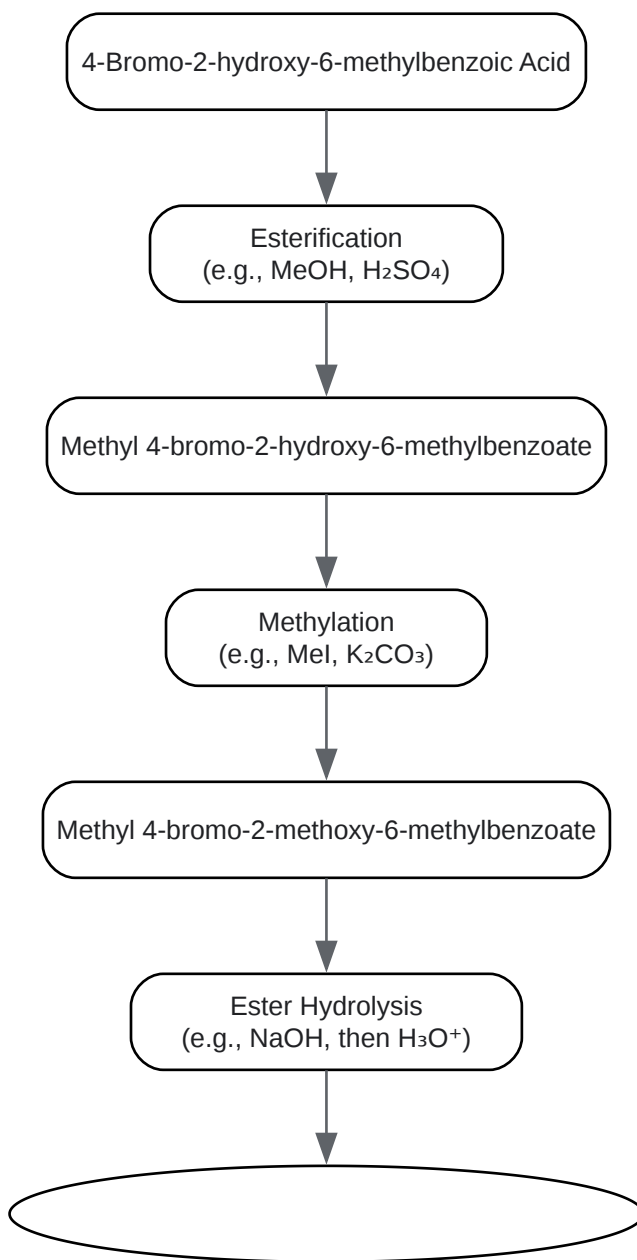
While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-methoxy-6-methylbenzoic acid** is not readily available in the searched literature, a plausible synthetic route can be devised based on established organic chemistry principles and protocols for analogous compounds. A potential pathway could involve the following key transformations:

- Esterification of a substituted benzoic acid: Starting from a suitable precursor like 4-bromo-2-hydroxy-6-methylbenzoic acid, the carboxylic acid would likely be protected as an ester (e.g., methyl ester) to prevent side reactions in subsequent steps. This is a standard procedure in multi-step organic synthesis.
- Methylation of the hydroxyl group: The phenolic hydroxyl group would then be methylated to introduce the methoxy group.
- Hydrolysis of the ester: Finally, the ester would be hydrolyzed back to the carboxylic acid to yield the target compound.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic workflow. Note that this is a proposed route and would require experimental optimization.

Proposed Synthesis of 4-Bromo-2-methoxy-6-methylbenzoic Acid



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Bromo-2-methoxy-6-methylbenzoic acid**.

Purification Considerations

Purification of the final product would likely involve standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization would depend on the solubility of the crude product and impurities. A combination of a solvent in which the compound is soluble at high temperatures and insoluble at low temperatures would be ideal. For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would be a logical starting point.

Spectroscopic Characterization

Experimental spectroscopic data for **4-Bromo-2-methoxy-6-methylbenzoic acid** is not widely available in the public domain. However, based on the analysis of structurally similar compounds, we can predict the key features of its NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as singlets or narrowly coupled doublets in the aromatic region (δ 7-8 ppm). The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm, and the methyl protons would also be a singlet, likely in the range of δ 2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which would be exchangeable with D_2O .
- ^{13}C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the region of 110-160 ppm, with the carbon attached to the bromine being significantly influenced by the halogen's electronic effect. The methoxy and methyl carbons would appear at upfield chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

- A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .

- A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm^{-1} .
- C-O stretching bands for the methoxy group and the carboxylic acid.
- C-H stretching bands for the aromatic and methyl groups.
- Aromatic C=C stretching bands in the 1450-1600 cm^{-1} region.
- A C-Br stretching band, which would appear in the fingerprint region at a lower wavenumber.

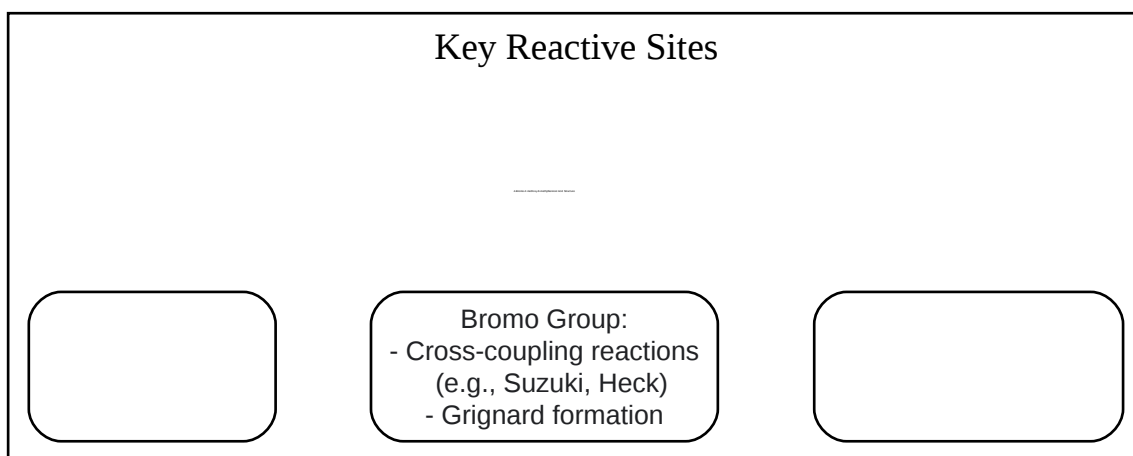
Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak $[M]^+$ would be observed, and due to the presence of bromine, a characteristic $M+2$ peak of nearly equal intensity would also be present, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br). Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical ($\bullet\text{OH}$) to form an acylium ion, followed by the loss of carbon monoxide (CO).

Reactivity and Applications in Drug Development

Substituted benzoic acids are versatile intermediates in organic synthesis, and **4-Bromo-2-methoxy-6-methylbenzoic acid** is no exception. Its reactivity is dictated by the interplay of its functional groups.

Key Reactive Sites



[Click to download full resolution via product page](#)

Caption: Key reactive sites on **4-Bromo-2-methoxy-6-methylbenzoic acid**.

- **Carboxylic Acid Group:** This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.
- **Bromo Group:** The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents and the construction of complex molecular scaffolds.
- **Aromatic Ring:** The aromatic ring itself can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new incoming groups.

Role in Medicinal Chemistry

While specific examples of drugs synthesized from **4-Bromo-2-methoxy-6-methylbenzoic acid** are not prominent in the literature, its structural motifs are found in various biologically active molecules. As an intermediate, it can be utilized in the synthesis of a wide range of compounds for screening in drug discovery programs. Its utility lies in its ability to serve as a scaffold that can be readily diversified. For instance, related bromo- and methoxy-substituted benzoic acids are used in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.

This compound is primarily used in organic synthesis as an intermediate for producing more complex molecules.^[3] It is frequently employed in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs), especially in synthesizing compounds with potential therapeutic properties.^[3]

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-Bromo-2-methoxy-6-methylbenzoic acid** is not readily available. However, based on the safety information for structurally similar compounds

such as 2-Bromo-6-methoxybenzoic acid and 4-Bromo-2-methylbenzoic acid, the following precautions should be taken:

- **Hazard Classification:** Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If handling as a powder, a dust mask or respirator may be necessary.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

4-Bromo-2-methoxy-6-methylbenzoic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern provides multiple handles for chemical modification, allowing for the creation of diverse molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related compounds. As with any chemical, proper safety precautions are paramount when handling this compound in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-methoxy-6-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519767#4-bromo-2-methoxy-6-methylbenzoic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com